3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
Description
3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
3-(benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c21-11-17-19-16(10-15-8-4-5-9-18(15)24-19)13-23-20(17)22-12-14-6-2-1-3-7-14/h1-10,13H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJXWZNKWNDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves the reaction of benzonaphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of diagnostic agents and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The compound may also inhibit key enzymes involved in the proliferation of human immunodeficiency virus and microbial pathogens .
Comparison with Similar Compounds
- Benzo[c][1,5]naphthyridine-6-carbonitrile
- Benzo[h][1,6]naphthyridine-5-carbonitrile
Comparison: 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific benzylamino substitution, which imparts distinct biological activities compared to other naphthyridine derivatives. The presence of the benzylamino group enhances its ability to interact with biological targets, making it a more potent candidate for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
